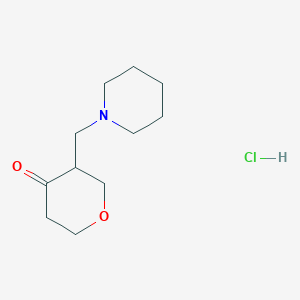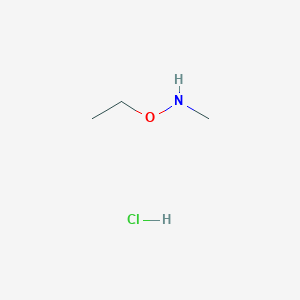
3-(Piperidin-1-ylmethyl)oxan-4-one hydrochloride
Übersicht
Beschreibung
3-(Piperidin-1-ylmethyl)oxan-4-one hydrochloride, also known as 3-Piperidin-1-ylmethyloxan-4-one hydrochloride or 3-PMOH, is a synthetic compound with a wide variety of applications in the pharmaceutical and biotechnology industries. It is a water-soluble compound that is used in the synthesis of drugs and other organic compounds. 3-PMOH is a versatile reagent that can be used in a variety of reactions, including the synthesis of peptides, amines, and other organic molecules. It is also used in the production of polymers, dyes, and other materials.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The synthesis of orthogonally protected piperidin-3-ylmethanamine and piperidin-4-ylmethanamine derivatives from commercially available compounds is an important advancement in medicinal chemistry. These derivatives are synthesized through a straightforward two-step procedure that yields high overall yields, indicating the versatility of piperidine derivatives in drug discovery and development (Košak, Brus, & Gobec, 2014).
Spectroscopic Properties and Quantum Mechanical Study
- A detailed study on the spectroscopic properties of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid using FT-IR, NMR, and UV techniques, alongside quantum chemical methods, reveals significant insights into the molecular structure and behavior of such compounds. This research underlines the importance of piperidine derivatives in the understanding of molecular interactions and properties (Devi, Bishnoi, & Fatma, 2020).
Crystal and Molecular Structure
- The study of 4-piperidinecarboxylic acid hydrochloride's crystal and molecular structure through single crystal X-ray diffraction and other spectroscopic methods provides valuable information on the conformational dynamics and interactions of piperidine derivatives. This contributes to the understanding of structural properties critical for the design of pharmaceutical compounds (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Chemical Synthesis and Pharmacological Evaluation
- The convergent, stereoselective, and economical synthesis of the hydrochloride salt of a potent CGRP receptor antagonist showcases the application of piperidine derivatives in the development of new therapeutic agents. This research highlights the strategic approaches to chemical synthesis that are essential for drug development and manufacturing (Cann et al., 2012).
Antifungal and Antibacterial Studies
- Piperidine derivatives have been explored for their potential biological activities, including antifungal and antibacterial effects. Research on N-substituted derivatives of piperidine compounds demonstrates moderate to strong activity against both Gram-negative and Gram-positive bacteria, underlining the potential of these compounds in the development of new antimicrobial agents (Khalid et al., 2016).
Wirkmechanismus
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a wide range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biochemical reactions .
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological applications .
Eigenschaften
IUPAC Name |
3-(piperidin-1-ylmethyl)oxan-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c13-11-4-7-14-9-10(11)8-12-5-2-1-3-6-12;/h10H,1-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXYBRZUYXERGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2COCCC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-cyclopropanecarbonyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1379496.png)
![tert-butyl N-[2-(4-methylbenzoyl)furan-3-yl]carbamate](/img/structure/B1379498.png)
![7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B1379500.png)




![Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1379511.png)


![2-[(4-Aminocyclohexyl)oxy]pyridine-3-carbonitrile hydrochloride](/img/structure/B1379516.png)


